Fmoc-D-3,3-Diphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-3,3-Diphenylalanine is a derivative of diphenylalanine, a dipeptide composed of two phenylalanine molecules. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. This modification enhances the compound’s stability and solubility, making it a valuable building block in peptide synthesis and material science .
Mechanism of Action
Target of Action
Fmoc-D-3,3-Diphenylalanine, also known as Fmoc-FF, is a peptide derivative . Its primary target is the formation of self-supporting hydrogels (HG) under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Mode of Action
Fmoc-FF interacts with its targets through a process known as self-assembly . This process allows Fmoc-FF to form organized arrays of β-sheets in nanofibers via π-stacking . The self-assembly of Fmoc-FF is deeply dependent on the preparation method .
Biochemical Pathways
The biochemical pathways affected by Fmoc-FF are primarily related to the formation of hydrogels . These hydrogels can encapsulate high amounts of water or other biological fluids . The formation of these hydrogels can be influenced by various factors, including the preparation method, the solvent, and the pH .
Pharmacokinetics
It’s known that the properties of the hydrogels formed by fmoc-ff, such as stiffness, matrix porosity, and stability, can be influenced by the formulation strategy . More research is needed to fully understand the ADME properties of Fmoc-FF and their impact on bioavailability.
Result of Action
The result of Fmoc-FF’s action is the formation of mechanically rigid hydrogels . These hydrogels have been proposed for a broad range of applications in different fields, such as biomedical and industrial fields . They have been suggested as promising, tunable, and versatile scaffolds for tissue engineering .
Action Environment
The action of Fmoc-FF is influenced by various environmental factors. For instance, the structural properties of the resulting hydrogel depend on the experimental conditions used during the preparation . Furthermore, the formulation strategy can induce changes in the structural arrangement and behavior of the final material .
Biochemical Analysis
Biochemical Properties
Fmoc-D-3,3-Diphenylalanine is known for its capability to self-assemble in self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Cellular Effects
This compound has shown promise as an extracellular matrix mimic due to its tunable, fibrous nature . It has been observed that the dissolution and degradation of this compound self-assembled gels result in necrosis at high concentrations in vitro .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to self-assemble into hydrogels . This self-assembly is influenced by various factors such as pH, solvent, and other experimental conditions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . The mechanical properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, can vary significantly depending on the experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-3,3-Diphenylalanine can be synthesized using both liquid phase and solid phase peptide synthesis methods. In the liquid phase strategy, the compound is typically synthesized by coupling Fmoc-protected amino acids using carbodiimide-based coupling reagents. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid phase peptide synthesis (SPPS) is commonly employed, where the compound is assembled on a solid resin support. The Fmoc group is used to protect the amino terminus during the synthesis, and it is removed using a mild base such as piperidine. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-3,3-Diphenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using carbodiimide-based reagents.
Oxidation and Reduction: The phenyl rings in the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields D-3,3-Diphenylalanine.
Peptide Conjugates: Coupling reactions produce longer peptide chains or conjugates.
Scientific Research Applications
Fmoc-D-3,3-Diphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a scaffold for tissue engineering.
Industry: Utilized in the development of novel materials, including hydrogels and nanomaterials.
Comparison with Similar Compounds
Fmoc-Diphenylalanine: Lacks the additional phenyl group present in Fmoc-D-3,3-Diphenylalanine.
Fmoc-Glycine: A simpler amino acid derivative with different structural properties.
Fmoc-Leucine: Another Fmoc-protected amino acid with distinct hydrophobic characteristics.
Uniqueness: this compound is unique due to the presence of two phenyl groups on the alanine residue, which enhances its hydrophobicity and ability to form stable self-assembled structures. This makes it particularly useful in the development of hydrogels and other biomaterials .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-MUUNZHRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.